![molecular formula C19H21N3O4 B2900725 N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-46-4](/img/structure/B2900725.png)
N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-1, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent inhibitor of the MDM2-p53 protein-protein interaction, which is a key target for cancer therapy. MI-1 has shown promising results in preclinical studies and has the potential to be developed as a new cancer therapeutic agent.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition disrupts the normal signaling pathways of the receptor, leading to changes in cellular processes .
Result of Action
The compound exhibits potent cytotoxic activities, as demonstrated by its low IC50 values against certain cell lines. It induces apoptosis (programmed cell death) in these cells, thereby serving as a potential anti-cancer agent .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its high potency and selectivity for the MDM2-p53 interaction. This makes it a useful tool for studying the p53 pathway and its role in cancer. However, one limitation of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the evaluation of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the role of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in other biological processes, such as DNA damage response and senescence, could also be explored in future studies.
In conclusion, N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a promising small molecule inhibitor of the MDM2-p53 protein-protein interaction that has shown potential for cancer therapy. Its high potency and selectivity make it a useful tool for studying the p53 pathway and its role in cancer. Further research is needed to explore the full potential of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as a cancer therapeutic agent.
Synthesis Methods
N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide was synthesized using a convergent strategy that involves the coupling of two key fragments, namely, the indole and the oxindole. The indole fragment was synthesized using a Suzuki coupling reaction, while the oxindole fragment was synthesized using a palladium-catalyzed Heck reaction. The two fragments were then coupled using an amide bond formation reaction to yield the final product.
Scientific Research Applications
N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer therapy.
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h2-6,12H,1,7-11,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQCQZPHXHLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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